bis[2-(dibenzylamino)ethyl] succinate
Description
Bis[2-(dibenzylamino)ethyl] succinate is a bifunctional organic compound comprising a central succinate ester core linked to two 2-(dibenzylamino)ethyl groups. The dibenzylamino moiety introduces significant steric bulk and lipophilicity, distinguishing it from simpler alkylamino derivatives. This compound is typically synthesized via esterification or coupling reactions involving succinic acid derivatives and dibenzylamino-containing alcohols or amines, often catalyzed by agents like DMAP (4-dimethylaminopyridine) in dichloromethane . Its structural complexity necessitates rigorous characterization via NMR (¹H, ¹³C), HSQC, and COSY spectroscopy to confirm regiochemistry and stereochemical integrity .
Properties
IUPAC Name |
bis[2-(dibenzylamino)ethyl] butanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2O4/c39-35(41-25-23-37(27-31-13-5-1-6-14-31)28-32-15-7-2-8-16-32)21-22-36(40)42-26-24-38(29-33-17-9-3-10-18-33)30-34-19-11-4-12-20-34/h1-20H,21-30H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBLUFQBINUYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOC(=O)CCC(=O)OCCN(CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis[2-(Dimethylamino)ethyl] Succinate Derivatives
Structural Differences :
- Bis[2-(dimethylamino)ethyl] succinate replaces the dibenzyl groups with smaller dimethylamino substituents. This reduces steric hindrance and increases hydrophilicity.
- Applications: Dimethylamino derivatives are often quaternized (e.g., as bis(methochloride) salts) for use in pharmaceuticals, such as the neuromuscular blocker suxamethonium chloride .
Property Comparison :
| Property | Bis[2-(dibenzylamino)ethyl] Succinate | Bis[2-(dimethylamino)ethyl] Succinate |
|---|---|---|
| Solubility | Low (lipophilic due to benzyl groups) | Higher (polar dimethylamino groups) |
| Synthetic Complexity | High (requires benzylation steps) | Moderate (simpler alkylation) |
| Pharmaceutical Use | Limited data; potential prodrug | Established (e.g., muscle relaxants) |
Succinimidyl Succinate Polymers
Functional Contrast :
- Succinimidyl succinate (e.g., 4arm-PEG40K-Succinimidyl Succinate) features reactive N-hydroxysuccinimide (NHS) esters for amine coupling in bioconjugation .
- Reactivity: Unlike this compound, NHS esters undergo rapid hydrolysis and are unsuitable for long-term storage but ideal for crosslinking proteins or peptides.
Bis-Triazolylm Derivatives with Dibenzylamino Groups
Structural and Functional Insights :
- Compounds like methyl(S)-2-[bis-[[1-[(S)-3-(dibenzylamino)-2-oxobutyl]-1H-1,2,3-triazol-4-yl]methyl]-amino]propanoate (6a) incorporate triazole rings alongside dibenzylamino groups, enhancing antioxidant activity (e.g., DPPH radical scavenging) .
Quaternary Ammonium Salts of Succinate Derivatives
Example: Bis[2-(dimethylamino)ethyl] succinate dimethiodide (a suxamethonium analog) is a depolarizing muscle relaxant.
Research Findings and Data Tables
Physicochemical Properties
Critical Analysis and Implications
- Lipophilicity vs. Reactivity: The dibenzylamino groups in this compound limit its utility in aqueous systems but enhance compatibility with hydrophobic matrices (e.g., drug delivery micelles).
- Pharmacological Potential: While dimethylamino derivatives dominate in clinical applications, the dibenzyl variant’s steric bulk could reduce off-target interactions, warranting exploration in targeted therapies.
- Synthetic Challenges : Benzylation steps introduce complexity, necessitating optimization for scalable production .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing bis[2-(dibenzylamino)ethyl] succinate, and what factors influence reaction yield?
- Methodological Answer : The synthesis typically involves esterification of succinic acid derivatives (e.g., succinyl chloride) with dibenzylaminoethyl alcohol under carbodiimide-mediated conditions (e.g., DCC/DMAP). Key factors include:
- Stoichiometric control : Maintain a 1:2 molar ratio of succinic acid to amine to avoid mono- or over-substituted byproducts.
- Temperature : Optimize between 0–25°C to prevent thermal degradation of the dibenzylamino group.
- Purification : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate, 3:1 to 1:2) to isolate the product. Monitor reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate) or HPLC-MS (expected [M+H]+ at m/z 485.2804) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : A multi-spectral approach is critical:
- NMR :
- 1H NMR : Aromatic protons of dibenzyl groups (δ 7.2–7.4 ppm), succinate methylenes (δ 2.6–2.8 ppm).
- 13C NMR : Carbonyl carbons (δ 170–175 ppm), quaternary carbons (δ 50–55 ppm).
- HRMS : Confirm molecular ion [M+H]+ at m/z 485.2804 (C30H36N2O4).
- IR : Ester C=O stretch (~1730 cm⁻¹), N-H bending (~3300 cm⁻¹).
Discrepancies in splitting patterns may require variable-temperature NMR to assess conformational isomerism .
Advanced Research Questions
Q. What strategies are effective in resolving enantiomeric forms of this compound, and how can their configurations be assigned?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak AD-H column with ethanol/n-hexane (20:80) at 1 mL/min; retention times vary by ~2 minutes for enantiomers.
- Diastereomeric Salt Formation : React with (−)-di-p-toluoyl-D-tartaric acid in ethanol; crystallize at −20°C.
- Configuration Assignment : X-ray crystallography (Mo-Kα radiation, 100 K) or ECD spectroscopy combined with DFT calculations (B3LYP/6-31G* basis set). Reference crystallographic data (e.g., P21/c space group) from related dibenzylamino salts can guide analysis .
Q. How should researchers address contradictory NMR data when characterizing derivatives of this compound with modified ester groups?
- Methodological Answer : Contradictory signals (e.g., split peaks, anomalous integrations) may arise from:
- Dynamic Isomerism : Use variable-temperature NMR (−40°C to 80°C) to identify coalescence points.
- Solvent Effects : Compare spectra in CDCl3 vs. DMSO-d6; polar solvents may stabilize specific conformers.
- 2D NMR : Perform COSY to map coupling networks and NOESY to detect through-space correlations. Cross-validate with molecular dynamics simulations (e.g., AMBER force field) .
Q. What are the implications of counterion selection (e.g., chloride vs. tosylate) on the crystallographic properties of this compound salts?
- Methodological Answer : Counterions influence crystal packing and stability:
- Chloride Salts : Form monoclinic systems (e.g., P21/n) with NH···Cl⁻ hydrogen bonds (2.8–3.0 Å).
- Bulky Counterions (e.g., Tosylate) : Induce triclinic packing, reducing hygroscopicity but increasing melting points (ΔTm ≈ 30–50°C).
- Analytical Tools : Pair single-crystal XRD (λ = 0.71073 Å) with TGA to assess thermal stability. Such data inform co-crystallization strategies for drug formulation .
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